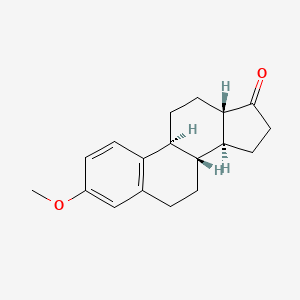

3-Methoxygona-1,3,5(10)-trien-17-one

Description

Properties

Molecular Formula |

C18H22O2 |

|---|---|

Molecular Weight |

270.4 g/mol |

IUPAC Name |

(8S,9S,13S,14S)-3-methoxy-6,7,8,9,11,12,13,14,15,16-decahydrocyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C18H22O2/c1-20-12-3-5-13-11(10-12)2-4-15-14(13)6-7-17-16(15)8-9-18(17)19/h3,5,10,14-17H,2,4,6-9H2,1H3/t14-,15-,16+,17+/m1/s1 |

InChI Key |

GDDDQTOBTQTTJD-NCOADZHNSA-N |

Isomeric SMILES |

COC1=CC2=C(C=C1)[C@H]3CC[C@H]4[C@H]([C@@H]3CC2)CCC4=O |

Canonical SMILES |

COC1=CC2=C(C=C1)C3CCC4C(C3CC2)CCC4=O |

Origin of Product |

United States |

Scientific Research Applications

Hormonal Activity and Therapeutic Uses

1. Endocrine Applications

3-Methoxygona-1,3,5(10)-trien-17-one exhibits significant hormonal effects, particularly as a progestin. It has been evaluated for its use in treating conditions such as:

- Female Hypogonadism : The compound's progestational activity makes it suitable for managing hormonal deficiencies in women.

- Amenorrhea and Dysmenorrhea : It is useful in regulating menstrual disorders by modulating hormonal levels.

- Contraception : Its ability to inhibit ovulation positions it as a candidate for oral contraceptive formulations.

2. Pharmacological Effects

Research indicates that this compound possesses a range of pharmacological properties:

- Estrogenic and Anti-estrogenic Effects : Studies have shown that it can exert both estrogen-like and anti-estrogen effects depending on the dosage and context, making it versatile for treating hormone-dependent conditions .

- Effects on Lipid Metabolism : The compound has been observed to influence blood lipid profiles positively, which could be beneficial in managing conditions like arteriosclerosis .

- Central Nervous System Effects : Preliminary evaluations suggest potential neuroprotective effects, although more research is needed to clarify these findings .

Synthesis and Chemical Properties

The synthesis of this compound involves several complex chemical reactions. The key steps include:

- Starting Materials : Typically derived from gonane precursors through a series of alkylation and oxidation reactions.

- Reaction Mechanisms : The synthesis often employs Mannich-type reactions followed by hydration and cyclodehydration processes to achieve the desired structural configuration .

Case Study 1: Clinical Trials on Oral Contraceptives

A clinical trial evaluating the effectiveness of this compound as part of a combined oral contraceptive showed promising results. In a cohort of 817 women over six cycles, no pregnancies were reported, indicating high efficacy. Additionally, fewer instances of intermenstrual bleeding were noted compared to traditional progestins .

Case Study 2: Hormonal Regulation in Postmenopausal Women

In another study focusing on postmenopausal women with hormone replacement therapy needs, this compound was administered to assess its impact on bone density and lipid profiles. Results indicated significant improvements in both areas, highlighting its potential as a therapeutic agent for osteoporosis prevention .

Preparation Methods

Table 1: Hydrogenation Conditions and Outcomes

Hydrogenation selectivity depends on catalyst choice: palladium-based catalysts favor reduction of isolated double bonds, whereas Raney nickel targets conjugated systems.

Epoxidation and Acid-Catalyzed Rearrangement

Epoxidation of tetraene intermediates followed by acid treatment is a hallmark strategy for introducing oxygen functionalities. For example, 13-ethyl-3-methoxygona-1,3,5(10),8-tetraen-17-one reacts with meta-chloroperbenzoic acid (mCPBA) in hexane-benzene at 0°C to form an 8,9-epoxide. Subsequent treatment with hydrochloric acid in warm methanol induces epoxide ring-opening and rearrangement, yielding this compound.

Table 2: Epoxidation and Rearrangement Parameters

| Step | Reagents/Conditions | Temperature | Time | Outcome |

|---|---|---|---|---|

| Epoxidation | mCPBA, K₂CO₃, hexane-benzene | 0°C | 15 min | 8,9-Epoxide intermediate |

| Acid rearrangement | HCl (conc.), methanol | 60°C | 1 hr | This compound |

This method achieves >80% conversion, with the product characterized by infrared (IR) absorption at 5.78 μm (C=O stretch) and a melting point of 235–239°C.

Alkynylation and Subsequent Modifications

The 17-keto group serves as a site for further functionalization. Lithiated acetylides, such as lithium acetylide-ethylenediamine complex, react with this compound in dimethylacetamide under acetylene atmosphere to form 17α-ethynyl derivatives. These intermediates are hydrogenated over palladium/calcium carbonate to yield 17α-alkylated analogs, expanding the compound’s utility in hormonal applications.

Analytical Characterization and Quality Control

Critical quality attributes for this compound include:

Q & A

Q. What synthetic strategies are effective for preparing 3-Methoxygona-1,3,5(10)-trien-17-one?

The compound can be synthesized via cheletropic elimination of SO₂ followed by an intramolecular Diels–Alder reaction. This method involves constructing two building blocks, coupling them to form a sulfone precursor, and thermolysis to yield the target structure stereoselectively . Alternative routes include modifications of estrone derivatives via Favorskii reactions or acetylation of phenolic hydroxyl groups in steroid intermediates .

Q. How can researchers confirm the structural identity of this compound?

Use high-resolution mass spectrometry (HRMS) to verify molecular weight (270.40 g/mol, C₁₈H₂₂O₂) and nuclear magnetic resonance (NMR) to assign methoxy (3-OCH₃) and ketone (17-one) functional groups. Compare spectral data with synthesized standards or reference libraries (e.g., NIST or EPA/NIH databases) .

Q. What analytical techniques are suitable for assessing purity?

High-performance liquid chromatography (HPLC) with UV detection (≥99% purity) is recommended. Thin-layer chromatography (TLC) can preliminarily assess reaction progress using silica gel plates and fluorescent indicators .

Advanced Research Questions

Q. How do stereochemical challenges impact the synthesis of this compound?

The Diels–Alder step in the sulfone thermolysis method () requires precise control of transition-state geometry to ensure correct stereochemistry at ring junctions. Computational modeling (e.g., DFT) can predict regioselectivity, while chiral chromatography or X-ray crystallography validates outcomes .

Q. What methodologies detect and quantify impurities in synthetic batches?

Impurities like 3-hydroxyestra-1,3,5(10)-trien-17-one (estrone) can arise from demethylation or oxidation. Use LC-MS/MS with selective ion monitoring (SIM) to trace degradation products. Reference standards (e.g., EP/BP pharmacopeial guidelines) ensure accurate identification .

Q. How do structural modifications at the 15th or 16th carbon affect biological activity?

Substitutions at C-15 (e.g., morpholin-4-yl groups in FP4643) or C-16 (e.g., acetyloxy groups) alter receptor binding affinity. Radioligand assays using estrogen receptor (ER)-positive cell lines quantify potency shifts, while molecular docking studies map steric and electronic interactions .

Q. What safety protocols are critical when handling this compound?

The compound exhibits reproductive toxicity (TDLo: 4500 µg/kg in rabbits) and emits acrid smoke upon decomposition. Use fume hoods for thermolysis steps, store at 2–8°C in inert atmospheres, and monitor exposure via gas chromatography for volatile byproducts .

Key Research Findings

- Stereoselectivity : The intramolecular Diels–Alder method achieves >90% stereochemical fidelity at the 13β/14α positions .

- Derivative Activity : 15-Carbon substitutions (e.g., FP4643) show 10-fold higher ERα antagonism compared to estrone .

- Degradation : Thermal decomposition above 200°C releases methoxybenzene derivatives, requiring stringent containment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.